Benzaldehyde, 2,5-dimethoxy-3-nitro-

CAS No.: 74422-90-5

Cat. No.: VC7998111

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74422-90-5 |

|---|---|

| Molecular Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | 2,5-dimethoxy-3-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C9H9NO5/c1-14-7-3-6(5-11)9(15-2)8(4-7)10(12)13/h3-5H,1-2H3 |

| Standard InChI Key | SSAQZDIQGZMYFA-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C=O |

| Canonical SMILES | COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C=O |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

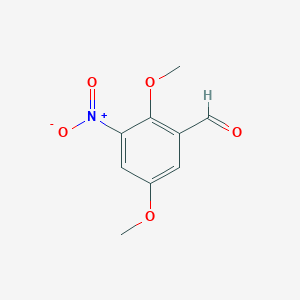

Benzaldehyde, 2,5-dimethoxy-3-nitro- features a benzaldehyde backbone with the following substituents:

-

Methoxy (-OCH) groups at positions 2 and 5.

-

Nitro (-NO) group at position 3.

The structure is represented as:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 211.17 g/mol | |

| Melting Point | 183–187°C | |

| Density | 1.48 g/cm (estimate) | |

| Solubility | Soluble in methanol | |

| Boiling Point | 368.87°C (estimate) |

Spectroscopic Data:

-

IR: Strong absorption bands at 1680 cm (C=O stretch) and 1520 cm (NO asymmetric stretch) .

-

H NMR (CDCl): δ 10.65 (s, 1H, CHO), 7.14 (dd, Hz, 1H), 7.00 (d, Hz, 1H), 3.82 (s, 6H, OCH) .

Synthesis Methods

Nitration of 2,5-Dimethoxybenzaldehyde

The most common route involves direct nitration of 2,5-dimethoxybenzaldehyde using nitric acid in acetic acid or ethyl ether .

Procedure:

-

Dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid and ethyl ether.

-

Add 65–70% nitric acid dropwise at 0–5°C.

-

Stir for 30 hours at room temperature.

Key Reaction:

Alternative Pathways

-

Oxidation of 2,5-Dimethoxy-3-nitrobenzyl Alcohol: Catalyzed by pyridinium chlorochromate (PCC) .

-

Friedel-Crafts Formylation: Using HMTA (hexamethylenetetramine) and sulfuric acid .

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

Antitubercular Agents: Derivatives of 2,5-dimethoxy-3-nitrobenzaldehyde exhibit MIC values of 4–64 μg/mL against Mycobacterium tuberculosis H37Rv .

-

Ansamycin Antibiotics: The dimethyl acetal of this compound is used in TMSOTf-catalyzed condensations to synthesize C15-benzene ansamycins .

Polymer Chemistry

The electron-withdrawing nitro group and electron-donating methoxy groups enable tunable electronic properties in conjugated polymers.

| Hazard Symbol | Risk Codes | Safety Recommendations |

|---|---|---|

| Xi | 36/37/38 (Irritant) | Use gloves, goggles, and ventilation . |

Storage: Room temperature in airtight containers .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 3,4-Dimethoxy-2-nitrobenzaldehyde | Nitro at position 2 . | |

| 2,5-Dimethoxy-4-nitrobenzaldehyde | Nitro at position 4 . |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume